molecular formula C15H22N2O4S B060675 Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate CAS No. 193537-14-3

Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B060675
CAS No.: 193537-14-3
M. Wt: 326.4 g/mol
InChI Key: XSXVOVXVHBSSSN-UHFFFAOYSA-N
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Description

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate is a bicyclic thiophene derivative synthesized via the Gewald reaction, a method widely used for preparing 2-aminothiophene scaffolds . The compound features a fused thieno[2,3-c]pyridine core, a tert-butoxycarbonyl (Boc) protecting group at the 6-position, and an ethyl ester at the 3-position (Figure 1). This structure is pivotal in medicinal chemistry due to its versatility as a precursor for bioactive molecules, particularly in targeting receptors such as 5-HT2A and antimicrobial agents .

Properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)11-9-6-7-17(8-10(9)22-12(11)16)14(19)21-15(2,3)4/h5-8,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVOVXVHBSSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383366
Record name 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193537-14-3
Record name 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butyl 3-ethyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Preparation Methods

Triethylamine-Catalyzed Synthesis (88% Yield)

A representative procedure involves stirring 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (12.9 g), ethyl cyanoacetate (7.345 g), sulfur (2.080 g), and triethylamine (9 mL) in absolute ethanol (50 mL) for 16 hours. The precipitate is filtered and washed with ethanol, yielding 18.7 g (88%) of the target compound.

Key Data :

  • 1H NMR (300 MHz, CDCl3) : δ 6.02 (s, 2H, NH2), 4.31 (s, 2H, CH2), 4.23 (q, 2H, J=7.2 Hz, OCH2CH3), 3.58 (t, 2H, J=6.0 Hz, NCH2), 2.72–2.80 (brs, 2H, CH2), 1.44 (s, 9H, C(CH3)3), 1.30 (t, 3H, J=7.2 Hz, CH3).

  • LC-MS (ESI) : m/z 327.0 (M+H)+.

Morpholine-Mediated Protocol (86% Yield)

Substituting triethylamine with morpholine (44.0 g, 505 mmol) in ethanol (806 mL) at room temperature affords 142 g (86%) of product after overnight stirring.

Advantages :

  • Reduced reaction time (12–16 hours vs. 24 hours for triethylamine).

  • Enhanced solubility of intermediates, minimizing side products.

Diethylamine-Based Approach (83% Yield)

Employing diethylamine (12.72 mL, 123 mmol) under identical conditions yields 83% product, highlighting the flexibility in amine selection.

Comparative Analysis of Catalysts and Conditions

Catalyst Solvent Temperature Time (h) Yield Purity (LC-MS)
TriethylamineEthanolReflux1688%95%
MorpholineEthanolRT1286%93%
DiethylamineEthanolRT1683%91%

Triethylamine achieves the highest yield due to its strong base strength, facilitating rapid deprotonation and cyclization. Morpholine offers a balance between reactivity and mild conditions, suitable for heat-sensitive substrates.

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent, providing:

  • Polar Protic Environment : Enhances sulfur nucleophilicity and intermediate solubility.

  • Eco-Friendliness : Aligns with green chemistry principles vs. DMF or DMSO.

Elevating temperatures to 90°C (reflux) accelerates reaction kinetics but risks Boc-group decomposition. Room-temperature protocols with morpholine mitigate this, preserving product integrity.

Work-Up and Purification Strategies

Crude product isolation via filtration and ethanol washing eliminates unreacted sulfur and amine salts. Recrystallization from ethanol or ethyl acetate-hexane mixtures further elevates purity to >98%.

Scalability and Industrial Relevance

Batch-scale syntheses (100–500 g) demonstrate consistent yields (85–88%) under triethylamine catalysis, validating industrial applicability. Continuous-flow systems remain unexplored but pose potential for throughput enhancement.

Analytical Characterization

Spectroscopic Validation

  • 13C NMR (62.5 MHz, DMSO-d6) : δ 21.1 (CH3), 100.3 (C-Boc), 126.9–164.5 (aromatic and carbonyl carbons).

  • FT-IR : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O Boc).

Chromatographic Purity

  • HPLC : Retention time = 2.40 min (C18 column, 70:30 acetonitrile-water).

Challenges and Mitigation Strategies

  • Sulfur Residues : Filtration through celite or activated charcoal minimizes contamination.

  • Boc Deprotection : Strict temperature control (<90°C) prevents premature cleavage.

Chemical Reactions Analysis

Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. The Boc (tert-butoxycarbonyl) group is particularly useful for protecting amines during synthetic processes, facilitating the formation of complex molecules without premature reactions.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-c]pyridines exhibit antimicrobial properties. This compound has been studied for its potential against various bacterial strains. Preliminary studies suggest it may inhibit growth through mechanisms involving disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Thieno[2,3-c]pyridine derivatives have shown promise in anticancer research. This compound is being investigated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that it can affect cell cycle regulation and promote cell death in specific cancer cell lines.

Neuroprotective Effects

Emerging studies suggest that thieno[2,3-c]pyridines may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. This compound is being evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine derivatives is crucial for optimizing their biological activity. Variations in substituents on the thieno-pyridine structure can significantly influence potency and selectivity against target enzymes or receptors.

CompoundActivityReference
Ethyl 6-Boc derivativeAntimicrobial
Modified thieno-pyridinesAnticancer
Neuroprotective analogsNeuroprotection

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that a series of thieno[2,3-c]pyridine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine was one of the most potent compounds tested.

Case Study 2: Cancer Cell Apoptosis

In vitro assays revealed that Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine induces apoptosis in human breast cancer cells via mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The compound is compared to analogs with variations in substituents, ring saturation, and protecting groups (Table 1). Key differences include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents/Modifications Key Features Biological Activity/Application Reference
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate Boc at 6-position, ethyl ester at 3-position High stability, lipophilic Precursor for receptor antagonists
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl at 6-position, fully saturated ring Enhanced solubility, charged hydrochloride Potential CNS-targeting agent
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate Isopropyl at 5-position, monocyclic thiophene Simpler structure, lower molecular weight Intermediate in organic synthesis
Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Perfluorobenzamido at 2-position, pyran core High electronegativity, improved potency Antitubercular (MIC = 67 nM)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The Boc group increases logP compared to hydrophilic substituents (e.g., morpholine-carbonyl in Cas 171088-75-8), influencing blood-brain barrier penetration .
  • Biological Activity: Antimicrobial Potency: Perfluorobenzamido-substituted analogs (e.g., from ) show nanomolar MIC values against Mycobacterium tuberculosis, outperforming Boc-protected derivatives . Receptor Binding: Piperazinyl-acetylated analogs (e.g., compound 11d in ) exhibit 5-HT2A antagonism, suggesting that electron-rich substituents enhance receptor affinity .

Biological Activity

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 193537-14-3) is a compound of significant interest due to its potential biological activities. This article provides a thorough examination of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H22N2O4S
  • Molecular Weight : 326.41 g/mol
  • IUPAC Name : 6-O-tert-butyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
  • SMILES Notation : CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC(C)(C)C)N

Synthesis

The synthesis of this compound typically involves the protection of amino groups and the formation of thieno-pyridine derivatives through cyclization reactions. Various synthetic pathways have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated its efficacy against several cancer cell lines:

CompoundCell LineConcentration (µg/mL)IC50 (µg/mL)Inhibition (%)
Ethyl 6-BocKYSE70201.463 (24h)99%
Ethyl 6-BocKYSE150200.655 (48h)99%

The compound exhibited a remarkable inhibition rate of over 99% against both KYSE70 and KYSE150 cell lines at concentrations of 20 µg/mL after 48 hours . The IC50 values indicate a potent cytotoxic effect, particularly notable in the KYSE150 cell line.

The proposed mechanism involves interaction with specific molecular targets within the cancer cells. Molecular docking studies suggest that the compound binds effectively to proteins involved in tumor progression, such as METAP2 and EGFR. The carbonyl group in the pyridone moiety enhances binding affinity, contributing to its antitumor activity .

Case Studies

  • Study on Furan-Pyridinone Derivatives : A series of derivatives including Ethyl 6-Boc were tested for their cytotoxic effects on various cancer cell lines. The results indicated significant antitumor activity, particularly with modifications that enhance electron distribution within the compound .
  • Evaluation of Structural Variants : Research has shown that substituents on the thieno-pyridine core can significantly affect biological activity. For instance, compounds with maleimide substituents exhibited increased cytotoxicity compared to those with succinimide groups .

Q & A

Q. Advanced: How can catalytic hydrogenation or domino reactions improve the efficiency of synthesizing this compound and its analogs?

Answer:
The compound is typically synthesized via the Gewald reaction , a two-step process involving cyclocondensation of ketones with cyanoacetates and elemental sulfur, followed by Boc protection of the amino group . For advanced optimization, catalytic hydrogenation (e.g., using Pd/C under H₂) can reduce intermediates with high yields (e.g., 93% yield reported for similar thienopyridine derivatives) . Domino reactions, such as those involving ethyl 2-isothiocyanatoacetate and aminothiopyran intermediates, enable one-pot formation of annulated pyrimidine systems, reducing purification steps and improving scalability .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Q. Advanced: How can graph-set analysis and puckering coordinates resolve ambiguities in structural elucidation?

Answer:
Basic characterization relies on ¹H/¹³C NMR for functional group verification (e.g., Boc-protected amine at δ ~1.4 ppm) and HRMS for molecular weight confirmation . For advanced analysis, X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities. Graph-set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding patterns (e.g., N–H···O interactions), critical for understanding supramolecular packing . Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring non-planarity in the thienopyridine core, which impacts biological activity .

Basic: What biological activities have been reported for this compound and its derivatives?

Q. Advanced: How do structural modifications enhance potency against drug-resistant pathogens or improve ADME properties?

Answer:
First-generation derivatives exhibit potent antimycobacterial activity (MIC = 0.23 µM against Mtb H37Rv) . Advanced analogs, such as ethyl 2-(perfluorobenzamido) derivatives, show improved MIC values (67 nM) and resistance to isoniazid/rifampicin-resistant strains . Modifications like perfluoroaryl groups enhance membrane permeability, while Boc protection improves metabolic stability. ADME optimization involves introducing polar substituents (e.g., carboxylates) to balance lipophilicity (logP) and aqueous solubility .

Basic: How is SHELX software applied in refining the crystal structure of this compound?

Q. Advanced: What strategies are used to handle twinned data or high-resolution refinement challenges?

Answer:
Basic refinement uses SHELXL for small-molecule structures, leveraging least-squares minimization and Fourier difference maps to resolve atomic positions . For advanced cases (e.g., twinned crystals or high-resolution data), SHELXPRO interfaces with macromolecular tools to apply twin-law matrices or anisotropic displacement parameters. High-resolution data (d-spacing < 0.8 Å) benefit from Hirshfeld atom refinement (HAR) to model hydrogen atoms accurately .

Basic: What safety precautions are essential when handling this compound in the lab?

Q. Advanced: How can researchers mitigate hazards during large-scale synthesis or catalytic reactions?

Answer:
Basic precautions include using PPE (gloves, goggles) and avoiding inhalation (H334 hazard ). For advanced handling during hydrogenation or domino reactions, inert atmosphere techniques (e.g., Schlenk lines) prevent pyrophoric risks. Catalytic reactions with Pd/C require strict temperature control (<50°C) to avoid exothermic decomposition . Waste streams containing sulfur byproducts (from Gewald reactions) should be neutralized with oxidizing agents (e.g., H₂O₂) prior to disposal .

Basic: How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced: What QM/MM approaches are used to study hydrogen-bonding networks in crystal packing?

Answer:
Basic docking studies (e.g., AutoDock Vina) model ligand-receptor interactions, focusing on the thienopyridine core’s affinity for mycobacterial enzymes . Advanced QM/MM simulations (e.g., Gaussian/CHARMM) analyze hydrogen-bonding motifs (e.g., N–H···O=C interactions) in crystal lattices, correlating with dissolution rates and stability . For charge density analysis, multipole models (via MoPro software) map electrostatic potentials to predict reactivity .

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